2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,5-difluorophenyl)acetamide
CAS No.: 1031575-31-1
Cat. No.: VC5176862
Molecular Formula: C21H13ClF3N3O3S
Molecular Weight: 479.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1031575-31-1 |
|---|---|
| Molecular Formula | C21H13ClF3N3O3S |
| Molecular Weight | 479.86 |
| IUPAC Name | 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxo-1λ6,2,3-benzothiadiazin-2-yl]-N-(2,5-difluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H13ClF3N3O3S/c22-12-5-8-19-15(9-12)21(14-3-1-2-4-16(14)24)27-28(32(19,30)31)11-20(29)26-18-10-13(23)6-7-17(18)25/h1-10H,11H2,(H,26,29) |
| Standard InChI Key | OBVCZCGIEVMFSY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)F)F)F |
Introduction
The compound 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,5-difluorophenyl)acetamide is a complex organic molecule belonging to the benzothiadiazine class. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Synthesis and Chemical Reactions
The synthesis of benzothiadiazine derivatives typically involves multi-step organic reactions. Common methods include reflux conditions, solvent extraction, and purification through chromatography to isolate the final product. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Potential Applications and Biological Activities
Benzothiadiazine derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been explored for their potential therapeutic applications, including roles as antihypertensive agents and other therapeutic compounds. The presence of functional groups such as the dioxido group suggests potential reactivity with thiol groups in proteins or enzymes, which could be relevant in modulating enzymatic activities.
Research Findings and Future Directions
While specific research findings on 2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,5-difluorophenyl)acetamide are not readily available, studies on similar compounds indicate potential applications in drug development. Further research is needed to explore its specific biological activities and potential therapeutic uses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume